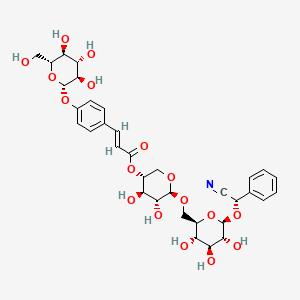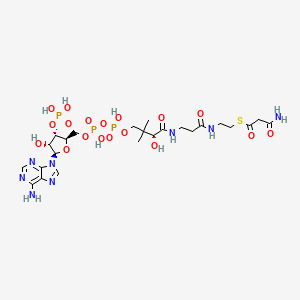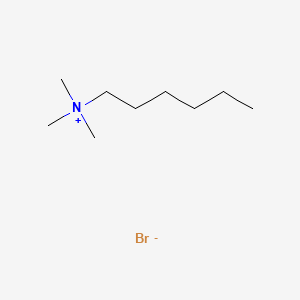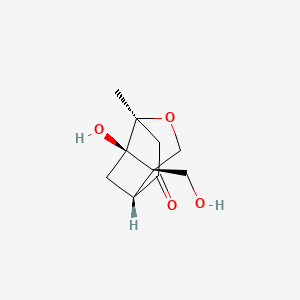
6-O-Methylinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-methylinosine is inosine carrying a methyl substituent on the oxygen at position 6 on the hypoxanthine ring. It has a role as a metabolite. It derives from an inosine.
Scientific Research Applications
Gene Expression and Epigenetic Regulation
6-O-Methylinosine, as part of the broader group of methylated adenines like N6-methyldeoxyadenosine (6mA), plays a significant role in gene expression and epigenetic regulation. In eukaryotes, 6mA is identified in a high percentage of genes, particularly around transcription start sites. It is associated with active genes and may influence nucleosome positioning, suggesting a regulatory role in gene expression (Fu et al., 2015). Additionally, 6mA accumulation in early embryogenesis of vertebrates like zebrafish and pig indicates its involvement in developmental processes, diminishing as the embryo develops (Liu et al., 2016).
DNA Modification and Methylation Patterns
Research demonstrates the presence and function of 6mA in mammalian DNA, especially in mitochondrial DNA (mtDNA). It's associated with regulating mitochondrial function, indicating that 6mA, despite being uncommon in human genomes, plays roles in biological processes like mtDNA replication (Koh et al., 2018). Furthermore, studies on DNA N6-methyl-2'-deoxyadenosine (6mdA) in human cells using stable isotope-labeled deoxynucleoside as a tracer have provided insights into the modification of human cell DNA and the identification of DNA 6mdA in situations like mycoplasma contamination (Liu et al., 2017).
RNA Methylation and Epigenetic Modifications
Methylated adenines such as N6-methyladenosine (m6A) in messenger RNA (mRNA) have been extensively studied. These modifications play crucial roles in various biological processes, including development, stress responses, and gene expression. The widespread presence of m6A in mRNA, particularly near stop codons and in 3' UTRs, underscores the importance of methylation in post-transcriptional gene regulation (Meyer et al., 2012).
Application in Chemical Synthesis
6-O-Methylinosine derivatives have applications in chemical synthesis, particularly in C-C cross-coupling reactions. These reactions are valuable for synthesizing a wide variety of functionalized compounds. For example, 6-O-alkyl-2-haloinosine derivatives have been used in cross-coupling reactions with aryl-, hetaryl-, and alkylboronic acids, demonstrating the versatility of 6-O-methylinosine in organic synthesis (Gurram et al., 2012).
properties
Product Name |
6-O-Methylinosine |
|---|---|
Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 |
InChI Key |
UQQHOWKTDKKTHO-IOSLPCCCSA-N |
Isomeric SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[5-[4-(dimethylamino)phenyl]-2-(3,4,5-trimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B1246658.png)



![3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl N-(1,3-benzothiazol-6-yl)carbamate](/img/structure/B1246665.png)
![(11E,17E)-15-[(E)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one](/img/structure/B1246667.png)

